2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorobicyclo[221]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3-chlorobicyclo[2.2.1]hept-2-ene with 4-methylphenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (3-Chlorobicyclo[221]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable tool for the synthesis of biologically active compounds.
Industry
In the industrial sector, (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane exerts its effects is primarily through its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorobicyclo[2.2.1]hept-2-yl)methylsulfane
- (3-Chlorobicyclo[2.2.1]hept-2-yl)phenylsulfane
- (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)sulfane
Uniqueness
Compared to similar compounds, (3-Chlorobicyclo[2.2.1]hept-2-yl)(4-methylphenyl)oxo-lambda~4~-sulfane is unique due to the presence of the oxo-lambda~4~-sulfane group. This functional group imparts distinct chemical properties, making it more reactive in certain types of chemical reactions. Additionally, the combination of the bicyclic structure with the 4-methylphenyl group enhances its versatility in synthetic applications.
Properties
Molecular Formula |
C14H17ClOS |
---|---|
Molecular Weight |
268.8 g/mol |
IUPAC Name |
2-chloro-3-(4-methylphenyl)sulfinylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H17ClOS/c1-9-2-6-12(7-3-9)17(16)14-11-5-4-10(8-11)13(14)15/h2-3,6-7,10-11,13-14H,4-5,8H2,1H3 |
InChI Key |
DGKCHUVGSCHSNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2C3CCC(C3)C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.